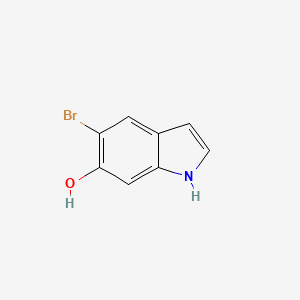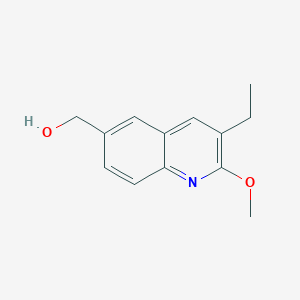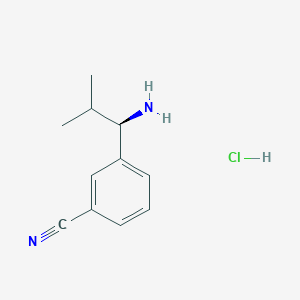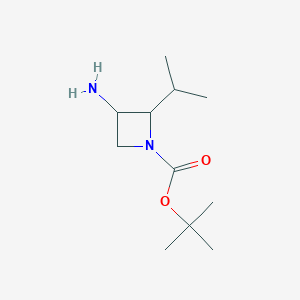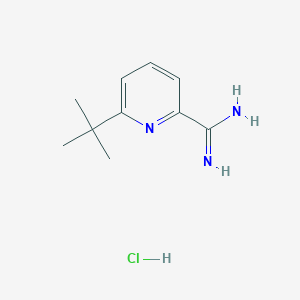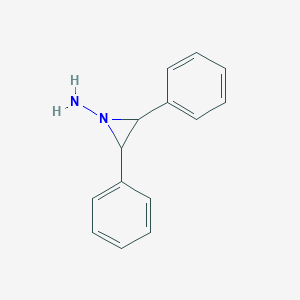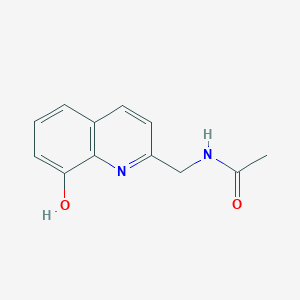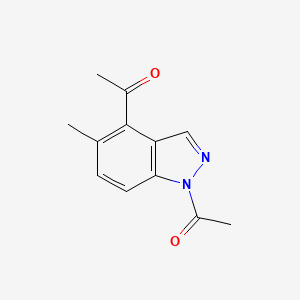
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agricultural sciences, and material sciences. The compound’s structure includes a nicotinate moiety, which is a derivative of nicotinic acid, known for its biological relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the reaction of ethyl bromodifluoroacetate with a suitable nicotinate precursor under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of transition-metal-free methods and environmentally benign reagents is often preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate can be compared with other fluorinated nicotinate derivatives:
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains a bromine atom instead of a hydroxyl group.
Ethyl 2,2-difluoro-3-hydroxy ester: Contains a similar difluoromethyl group but differs in the position of the hydroxyl group.
The unique combination of the difluoromethyl and hydroxyl groups in this compound imparts distinct physicochemical properties, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
919354-84-0 |
|---|---|
Molekularformel |
C9H9F2NO3 |
Molekulargewicht |
217.17 g/mol |
IUPAC-Name |
ethyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h3-4,8H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
RFVZVAXTXSLJSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


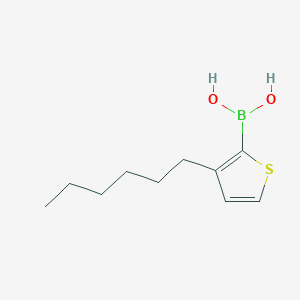
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
